Sedecamycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

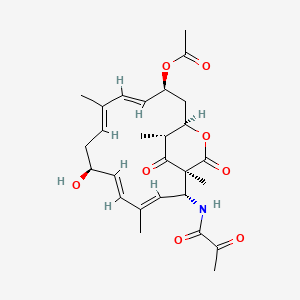

Sedecamycin is a polyketide natural product isolated from the bacterium Streptomyces rochei It is part of the lankacidin family of antibiotics, which are known for their complex molecular structures and significant antimicrobial properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Sedecamycin involves modular polyketide synthases, which are biosynthetic assembly lines responsible for creating a diverse array of natural products. The polyketide synthase system for this compound contains five modules that carry out multiple rounds of polyketide extension. The process involves the selection and processing of building blocks by acyltransferase domains, followed by condensation reactions catalyzed by ketosynthase domains. Additional domains such as ketoreductase, dehydratase, and enoylreductase further process the polyketide chain .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces rochei. The bacterium is cultured under specific conditions to optimize the yield of this compound. Genetic engineering techniques are often employed to enhance the production of the desired compound by manipulating the biosynthetic gene clusters responsible for its synthesis .

化学反应分析

Types of Reactions

Sedecamycin undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

科学研究应用

Sedecamycin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.

Biology: Investigated for its antimicrobial properties and its ability to inhibit bacterial protein synthesis.

Medicine: Explored as a potential therapeutic agent for treating bacterial infections and certain types of cancer.

Industry: Used in agriculture for its antimicrobial properties to protect crops from bacterial infections.

作用机制

Sedecamycin exerts its effects by binding to the peptidyl transferase center of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the growth and proliferation of bacteria. In addition to its antimicrobial activity, this compound has been shown to bind to the taxol binding site of tubulin, causing mitotic arrest and apoptosis in cancer cells. This dual mechanism of action makes this compound a promising candidate for both antibacterial and anticancer therapies .

相似化合物的比较

Sedecamycin is unique among polyketide antibiotics due to its 17-membered macrocyclic structure. Similar compounds include:

Lankacidin C: Another member of the lankacidin family with similar antimicrobial properties but different structural features.

Lankacidinol A and B: Derivatives of this compound with modifications that enhance their stability and biological activity.

This compound stands out due to its dual antimicrobial and antitumor activities, making it a versatile compound for various scientific and medical applications.

属性

CAS 编号 |

23477-98-7 |

|---|---|

分子式 |

C27H35NO8 |

分子量 |

501.6 g/mol |

IUPAC 名称 |

[(3E,5E,9E,11E)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate |

InChI |

InChI=1S/C27H35NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17,20-23,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9+,15-7+,16-13+ |

InChI 键 |

LSNBAGMWJRMBEO-KDXLHJRLSA-N |

SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C |

手性 SMILES |

CC1C2CC(/C=C/C(=C/CC(/C=C/C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)O)/C)OC(=O)C |

规范 SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Sedecamycin; T-2636; T-2636A; Ro 23-0731/000; NSC 145117. |

产品来源 |

United States |

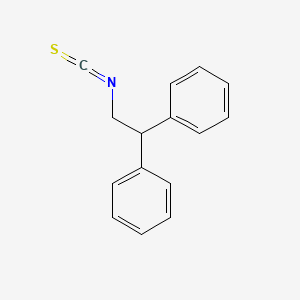

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

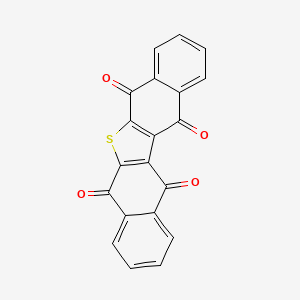

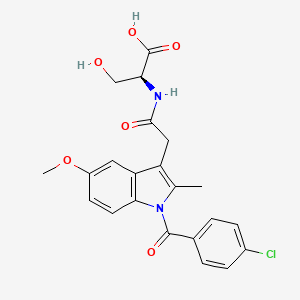

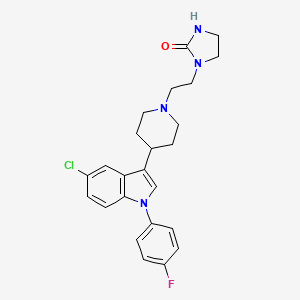

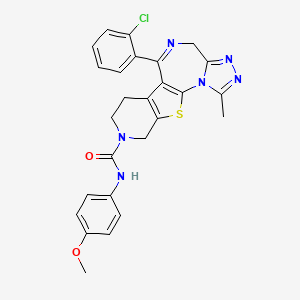

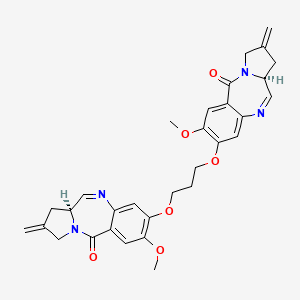

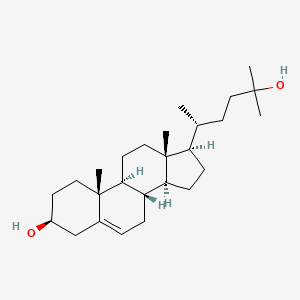

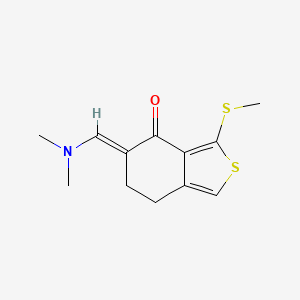

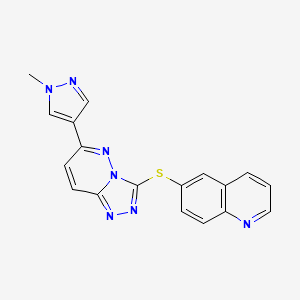

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。